molecular formula C18H11NO2S2 B2966432 N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide CAS No. 478248-49-6

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide

Cat. No.: B2966432
CAS No.: 478248-49-6
M. Wt: 337.41
InChI Key: DZSBNBCCZPKIOW-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thioxanthone core linked to a thiophene carboxamide group, which contributes to its distinctive chemical behavior and reactivity.

Mechanism of Action

Target of Action

The primary target of N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide (hereafter referred to as the compound) is the initiation of photopolymerization processes . The compound acts as a photoinitiator, triggering free radical polymerization, cationic polymerization, and hybrid polymerization photopolymerization under light-emitting diode (LED) exposure .

Mode of Action

The compound interacts with its targets by absorbing light, which initiates a series of chemical reactions. When combined with iodonium salt (Iod), it can initiate deep-layer photopolymerization . The compound’s mode of action is primarily through the initiation of these polymerization processes .

Biochemical Pathways

The compound affects the polymerization pathways. The first stage of the process involves the aza-Michael addition between poly(acrylamide amine) and the compound . The second stage involves visible light-induced free radical polymerization . The compound has maximum absorption in the UV-vis region (around 400 nm) near the methacrylic acid 2-hydroxyethyl ester (HEMA) and the rest of the acrylates .

Result of Action

The result of the compound’s action is the formation of photo-cured Interpenetrating Polymer Network (IPN) materials . These materials are formed as a result of the deep-layer photopolymerization process initiated by the compound .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as light exposure. Specifically, the compound is activated under LED exposure . Therefore, the presence and intensity of light, particularly LED light, are crucial environmental factors for the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide typically involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with thiophene-2-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thioxanthone core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide stands out due to its unique combination of a thioxanthone core and a thiophene carboxamide group, which imparts distinct photochemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over light-induced reactions.

Properties

IUPAC Name

N-(9-oxothioxanthen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2S2/c20-17-12-4-1-2-5-14(12)23-15-8-7-11(10-13(15)17)19-18(21)16-6-3-9-22-16/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSBNBCCZPKIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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